molecular formula C14H20O9 B15296114 Leonuriside CAS No. 121748-12-7

Leonuriside

Cat. No.: B15296114
CAS No.: 121748-12-7
M. Wt: 332.30 g/mol
InChI Key: NOQYJICHFNSIFZ-DIACKHNESA-N
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Description

Leonuriside (also referred to as this compound A) is a phenolic glycoside with the molecular formula C₁₄H₂₀O₉ and a molecular weight of 332.30 g/mol . Structurally, it consists of a 4-hydroxy-2,6-dimethoxyphenyl aglycone linked to a β-D-glucopyranoside moiety via an O-glycosidic bond . This compound has been isolated from diverse plant species, including Euonymus laxiflorus , Albizia julibrissin , and Dendrobium devonianum .

This compound exhibits multiple bioactivities:

  • Hypoglycemic effects: It acts as a potent α-glucosidase inhibitor (IC₅₀ = 0.076–0.926 µg/mL), surpassing the efficacy of the antidiabetic drug acarbose .
  • Anti-inflammatory activity: Inhibits cyclooxygenase-1 (COX-1) and nitric oxide (NO) production .
  • Antimicrobial properties: Shows activity against Clostridium difficile in metabolomic studies .

Properties

CAS No.

121748-12-7

Molecular Formula

C14H20O9

Molecular Weight

332.30 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-(4-hydroxy-2,6-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C14H20O9/c1-20-7-3-6(16)4-8(21-2)13(7)23-14-12(19)11(18)10(17)9(5-15)22-14/h3-4,9-12,14-19H,5H2,1-2H3/t9-,10-,11+,12-,14+/m1/s1

InChI Key

NOQYJICHFNSIFZ-DIACKHNESA-N

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)O

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Leonuriside A can be synthesized through the isolation from Leonurus japonicus. The process involves extracting the dried herb with methanol, followed by purification using chromatographic techniques . The structure of this compound A is elucidated using spectroscopic methods such as NMR and MS .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound A. Most of the available data pertains to laboratory-scale extraction and purification from natural sources .

Chemical Reactions Analysis

Types of Reactions

Leonuriside A, being a phenolic glycoside, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

Leonuriside A has been extensively studied for its anti-oxidative properties. It has shown stronger anti-oxidative activities than α-tocopherol, a well-known antioxidant . This makes it a potential candidate for use in:

    Chemistry: As an antioxidant in various chemical formulations.

    Biology: Studying its effects on cellular oxidative stress.

    Medicine: Potential therapeutic applications in diseases related to oxidative stress.

    Industry: Use in food preservation to prevent lipid peroxidation.

Mechanism of Action

Leonuriside A exerts its effects primarily through its anti-oxidative properties. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. The molecular targets include reactive oxygen species and lipid radicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Leonuriside belongs to the phenolic glycoside class, sharing structural and functional similarities with compounds like picraquassioside D, careyarboside B, and walterolactone A/B β-D-pyranoglucoside. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Compound Name Molecular Formula Key Structural Features IC₅₀ (α-Glucosidase Inhibition, µg/mL) Notable Bioactivities Source
This compound C₁₄H₂₀O₉ 4-hydroxy-2,6-dimethoxyphenyl-β-D-glucopyranoside 0.076–0.926 α-Amylase inhibition, COX-1 inhibition Euonymus laxiflorus
Walterolactone A/B β-D-pyranoglucoside C₁₉H₂₆O₁₂ Lactone-coupled phenylpropanoid-glucoside 0.076 Antidiabetic, antioxidant Euonymus laxiflorus
Picraquassioside D C₁₉H₂₈O₁₂ Syringyl-glycoside with a trihydroxybenzoyl group Not reported Antioxidant, anti-inflammatory Careya arborea
Careyarboside B C₁₃H₁₈O₈ 2,3-Dihydroxyphenylethanol-glucoside Not reported Neuroprotective, antimicrobial Careya arborea
Phlorizin C₂₁H₂₄O₁₀ Dihydrochalcone-glucoside 11.9–31.6 SGLT2 inhibition, antidiabetic Clostridium difficile-associated metabolites

Key Findings:

Potency in α-Glucosidase Inhibition: this compound and walterolactone A/B β-D-pyranoglucoside are the most potent α-glucosidase inhibitors in Euonymus laxiflorus, with IC₅₀ values 10–100× lower than phlorizin . this compound’s dimethoxy-phenyl group enhances its binding affinity to the enzyme’s active site compared to monomethoxy analogs like careyarboside B .

Structural Determinants of Activity: Glycosidic Linkage: β-D-glucopyranoside moieties in this compound and walterolactone derivatives are critical for enzyme inhibition, as deglycosylated analogs lose efficacy . Substituent Effects: The 2,6-dimethoxy substitution on the phenyl ring in this compound confers higher metabolic stability than hydroxy-substituted analogs (e.g., 4,5-dihydroxybenzene derivatives) .

Diverse Biological Roles :

  • While this compound and picraquassioside D both exhibit anti-inflammatory effects, this compound uniquely inhibits C. difficile growth via metabolic disruption .
  • Phlorizin, though less potent as an α-glucosidase inhibitor, is a well-characterized sodium-glucose cotransporter-2 (SGLT2) inhibitor, highlighting divergent mechanisms among glycosides .

Q & A

Q. What are the standard protocols for extracting Leonuriside from natural sources, and how do solvent systems affect yield?

this compound extraction typically involves methanol/water mixtures (e.g., 70% methanol) with sonication or reflux, followed by column chromatography for purification . Key methodological considerations:

  • Solvent polarity : Higher methanol concentrations improve solubility but may co-extract impurities.
  • Temperature : Reflux at 60–80°C increases yield but risks thermal degradation.
  • Validation : Compare yields using HPLC-PDA (λ = 280 nm) with a reference standard.

Q. How is this compound quantified in plant matrices, and what analytical methods are most reliable?

Quantification requires UPLC-MS/MS or HPLC-DAD with a validated calibration curve (R² > 0.99). Key steps:

  • Sample preparation : Lyophilize plant material, extract with 70% methanol, and filter (0.22 µm).
  • Method validation : Include linearity (1–100 µg/mL), LOD/LOQ, and spike-recovery tests (85–115% acceptable) .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetics (e.g., bioavailability <5% in rodents) be resolved?

Address discrepancies through:

  • Dose-response studies : Test multiple doses (10–100 mg/kg) in Sprague-Dawley rats with plasma sampling at 0.5–24h intervals.
  • Metabolite profiling : Use LC-QTOF-MS to identify phase I/II metabolites that may interfere with quantification .
  • Bioavailability enhancers : Co-administer with piperine (20 mg/kg) to inhibit CYP3A4 and P-glycoprotein efflux .

Q. What experimental designs optimize in vitro assays for this compound’s anti-inflammatory activity?

Avoid false positives by:

  • Cell model selection : Use LPS-stimulated RAW264.7 macrophages (IC₅₀ typically 10–50 µM).
  • Controls : Include dexamethasone (positive control) and vehicle-only treatments.
  • Multi-target validation : Measure TNF-α, IL-6 (ELISA), and NF-κB nuclear translocation (immunofluorescence) .

Q. How do structural modifications of this compound impact its stability under physiological pH conditions?

Methodology for stability studies:

  • Incubation : Expose this compound (1 mM) to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C.
  • Degradation analysis : Monitor via UPLC-UV at 0, 2, 4, 8, and 24h.
  • Key finding : Glycosidic bonds hydrolyze at pH < 3, reducing bioavailability unless enteric coatings are used .

Data Contradiction & Reproducibility

Q. Why do studies report conflicting IC₅₀ values for this compound’s antioxidant activity (e.g., DPPH assay)?

Resolve variability by:

  • Standardizing assay conditions : Use 100 µM DPPH, 30 min incubation in dark, and measure absorbance at 517 nm.
  • Interference checks : Test ascorbic acid (positive control) and rule out solvent interference (e.g., DMSO quenches radicals) .

Q. What steps ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?

  • Synthetic route validation : Document reaction conditions (e.g., 60°C, N₂ atmosphere) and intermediates (NMR data).
  • Batch consistency : Characterize 3 independent batches via HPLC (>95% purity) and share protocols in supplementary materials .

Mechanistic & Translational Research

Q. What in vivo models best elucidate this compound’s cardioprotective mechanisms without confounding factors?

  • Myocardial ischemia-reperfusion models : Use C57BL/6 mice with LAD ligation (30 min ischemia/24h reperfusion).
  • Biomarkers : Measure troponin-I (ELISA) and infarct size (TTC staining) .

Q. How can molecular docking studies guide the identification of this compound’s protein targets?

  • Software : Use AutoDock Vina with PDB structures (e.g., COX-2, NF-κB).
  • Validation : Compare binding energies (< -7.0 kcal/mol) with known inhibitors (e.g., celecoxib for COX-2) .

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